![molecular formula C9H11F3N2O B1518912 3-amino-1-propyl-6-(trifluoromethyl)pyridin-2(1H)-one CAS No. 1087800-64-3](/img/structure/B1518912.png)
3-amino-1-propyl-6-(trifluoromethyl)pyridin-2(1H)-one
Overview
Description
3-amino-1-propyl-6-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic compound with the molecular formula C9H11F3N2O . It has a molecular weight of 220.19 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-amino-1-propyl-6-(trifluoromethyl)pyridin-2(1H)-one can be represented by the SMILES notation: CCCN1C(=CC=C(C1=O)N)C(F)(F)F .
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research , where it serves as a building block for the synthesis of more complex molecules that interact with proteins . Its unique structure allows for the creation of analogs that can bind to protein active sites, aiding in the study of protein function and interaction.
Drug Discovery
In the field of drug discovery , the trifluoromethyl group in this compound is particularly valuable. It can significantly alter the biological activity of pharmacological agents, making it a key moiety in the development of new medications .
Organic Synthesis
As a versatile intermediate in organic synthesis , this compound can be used to construct a wide variety of heterocyclic compounds. These structures are often found in pharmaceuticals and agrochemicals .
Material Science
Analytical Chemistry
Analytical chemists: may use derivatives of this compound as standards or reagents in chromatography and mass spectrometry, helping to identify or quantify other substances .
Chemical Biology
In chemical biology , the compound’s interactions with biological molecules can be studied to understand the fundamental processes of life at a molecular level .
Agricultural Chemistry
The compound can be used in agricultural chemistry to develop new pesticides or herbicides. Its structural flexibility allows for the optimization of interactions with biological targets in pests or weeds .
Environmental Science
properties
IUPAC Name |
3-amino-1-propyl-6-(trifluoromethyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c1-2-5-14-7(9(10,11)12)4-3-6(13)8(14)15/h3-4H,2,5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNAKLSUSSGYHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=C(C1=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-propyl-6-(trifluoromethyl)pyridin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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